2,3-Dihydro-1,4-thiazine-4-carbaldehyde
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Overview
Description
2,3-Dihydro-1,4-thiazine-4-carbaldehyde is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1,4-thiazine-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method includes the reaction of thiirane with 1-sulfonyl-1,2,3-triazole under rhodium catalysis to yield the desired thiazine derivative . Another approach involves the use of 2-aminobenzenethiol, aromatic aldehydes, and α-halogenated ketones in the presence of a base such as potassium carbonate .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis and scale-up processes apply. These methods often involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydro-1,4-thiazine-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazine derivatives.
Scientific Research Applications
2,3-Dihydro-1,4-thiazine-4-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1,4-thiazine-4-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and signaling.
Comparison with Similar Compounds
3,4-Dihydro-2H-1,4-thiazine: Another thiazine derivative with similar structural features but different reactivity and applications.
1,4-Benzothiazine: Contains a benzene ring fused to the thiazine ring, offering distinct chemical properties and uses.
Uniqueness: 2,3-Dihydro-1,4-thiazine-4-carbaldehyde is unique due to its specific substitution pattern and functional groups, which confer distinct reactivity and potential applications. Its aldehyde group, in particular, allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
164359-74-4 |
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Molecular Formula |
C5H7NOS |
Molecular Weight |
129.18 g/mol |
IUPAC Name |
2,3-dihydro-1,4-thiazine-4-carbaldehyde |
InChI |
InChI=1S/C5H7NOS/c7-5-6-1-3-8-4-2-6/h1,3,5H,2,4H2 |
InChI Key |
ARENJPSNHVBMKH-UHFFFAOYSA-N |
SMILES |
C1CSC=CN1C=O |
Canonical SMILES |
C1CSC=CN1C=O |
Synonyms |
4H-1,4-Thiazine-4-carboxaldehyde,2,3-dihydro-(9CI) |
Origin of Product |
United States |
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